molecular formula C26H29ClN4O4 B11542333 Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate

Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate

Cat. No.: B11542333
M. Wt: 497.0 g/mol
InChI Key: SWINAHNLTWFQSI-UHFFFAOYSA-N
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Description

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is a complex organic compound that features a triazine ring substituted with a diphenylamino group and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under controlled conditions.

    Substitution Reactions: The chloro and diphenylamino groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

    Esterification: The final step involves the esterification of the triazine derivative with tert-butyl groups to form the desired compound. This step may require the use of acid catalysts and anhydrous conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazine ring or the chloro group, resulting in the formation of amine or hydroxy derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine or hydroxy derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Medicinal Chemistry:

    Catalysis: It may be used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE depends on its specific application. In catalysis, for example, the compound may act as a ligand, coordinating to a metal center and facilitating the catalytic cycle. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE: Similar structure but with a phenylamino group instead of a diphenylamino group.

    1,3-DI-TERT-BUTYL 2-[4-METHYL-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

1,3-DI-TERT-BUTYL 2-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]PROPANEDIOATE is unique due to the presence of both the chloro and diphenylamino groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

Molecular Formula

C26H29ClN4O4

Molecular Weight

497.0 g/mol

IUPAC Name

ditert-butyl 2-[4-chloro-6-(N-phenylanilino)-1,3,5-triazin-2-yl]propanedioate

InChI

InChI=1S/C26H29ClN4O4/c1-25(2,3)34-21(32)19(22(33)35-26(4,5)6)20-28-23(27)30-24(29-20)31(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3

InChI Key

SWINAHNLTWFQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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